4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide
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Overview
Description
4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, a chlorophenyl group, and a benzenesulfonamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the chlorophenyl and ethoxyphenyl groups via Friedel-Crafts acylation. The final step involves sulfonation to attach the benzenesulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typical for electrophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar organic molecules.
Biology
Biologically, the compound’s sulfonamide group suggests potential as an antibacterial agent, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in designing new drugs with improved efficacy and reduced side effects.
Industry
Industrially, the compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its complex structure and functional groups.
Mechanism of Action
The mechanism by which 4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide exerts its effects depends on its application. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The compound’s interactions with molecular targets and pathways involve binding to enzyme active sites, disrupting normal biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{2-(2-chlorophenyl)-3-[(4-methoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide
- 4-(2-{2-(2-bromophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H25ClN2O6S |
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Molecular Weight |
541.0 g/mol |
IUPAC Name |
4-[2-[(3E)-2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C27H25ClN2O6S/c1-2-36-19-11-9-18(10-12-19)25(31)23-24(21-5-3-4-6-22(21)28)30(27(33)26(23)32)16-15-17-7-13-20(14-8-17)37(29,34)35/h3-14,24,31H,2,15-16H2,1H3,(H2,29,34,35)/b25-23+ |
InChI Key |
MTHLTRMUTUFTPM-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4Cl)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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